Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate
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Overview
Description
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is a white crystalline solid with a molecular formula of CBF6K and a molecular weight of 175.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate can be synthesized through the reaction of 3-fluoro-5-(trifluoromethyl)phenylboronic acid with potassium fluoride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and solvent purity to ensure high yield and product purity .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions like the Suzuki–Miyaura coupling . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Oxidation Reactions: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, while oxidation reactions yield various oxidized derivatives .
Scientific Research Applications
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate has numerous applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate exerts its effects is primarily through its role as a boron reagent in cross-coupling reactions. The compound facilitates the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(trifluoromethyl)borate
- Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide
Uniqueness
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other similar compounds . This makes it particularly valuable in reactions requiring high selectivity and stability under various conditions .
Properties
Molecular Formula |
C7H3BF7K |
---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
potassium;trifluoro-[3-fluoro-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H3BF7.K/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15;/h1-3H;/q-1;+1 |
InChI Key |
XAEGAIDIDJDYBC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)F)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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